molecular formula C19H33NO3 B12535255 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- CAS No. 705922-11-8

1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-

Cat. No.: B12535255
CAS No.: 705922-11-8
M. Wt: 323.5 g/mol
InChI Key: NESWGBXFIXAUKV-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C23H31N5O6. It is a derivative of 1,3-propanediol, featuring an amino group and an octyloxy-substituted phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-propanediol and 4-(octyloxy)benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 1,3-propanediol with 4-(octyloxy)benzaldehyde to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-Propanediol: A simpler analog without the octyloxy-substituted phenyl group.

    Fingolimod Hydrochloride: A related compound with similar structural features but different biological activities.

    2-Methyl-1,3-Propanediol: A methyl-substituted analog with distinct chemical properties.

Uniqueness

1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the octyloxy-substituted phenyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable in various applications.

Properties

CAS No.

705922-11-8

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

2-amino-2-[2-(4-octoxyphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-14-23-18-10-8-17(9-11-18)12-13-19(20,15-21)16-22/h8-11,21-22H,2-7,12-16,20H2,1H3

InChI Key

NESWGBXFIXAUKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

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